Beryllium sulfate tetrahydrate

Air-stability Hygroscopicity Weighing accuracy

Hygroscopic BeCl₂/Be(NO₃)₂ precursors cause weighing errors, corrosive off-gassing, and uncontrolled thermal decomposition, compromising BeO ceramic quality and furnace integrity. BeSO₄·4H₂O solves these via: • Stepwise dehydration (110 °C→dihydrate, 400 °C→anhydrous, 550-600 °C→BeO) with a >150 °C stable intermediate window enabling programmed crystallite size control • Non-hygroscopic crystalline solid ensures gravimetric accuracy after repeated container openings; 40-54 g/100 mL water solubility permits pre-calcination fractional crystallization for trace metal reduction • Decomposition yields manageable SO₃, eliminating corrosive HCl and toxic NOₓ hazards associated with chloride/nitrate alternatives

Molecular Formula BeH8O8S
Molecular Weight 177.14 g/mol
CAS No. 7787-56-6
Cat. No. B1217607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeryllium sulfate tetrahydrate
CAS7787-56-6
Molecular FormulaBeH8O8S
Molecular Weight177.14 g/mol
Structural Identifiers
SMILES[Be+2].O.O.O.O.[O-]S(=O)(=O)[O-]
InChIInChI=1S/Be.H2O4S.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2
InChIKeyDIMYTQPLZWDZFE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 6 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 73° F (NTP, 1992)

Beryllium Sulfate Tetrahydrate – Procurement Overview


Beryllium sulfate tetrahydrate (BeSO₄·4H₂O, CAS 7787-56-6) is the most commonly encountered hydrated form of beryllium sulfate, appearing as colorless tetragonal crystals with a density of 1.713 g/cm³ at 25 °C [1]. Structurally, X-ray crystallography confirms a tetrahedral [Be(H₂O)₄]²⁺ cation paired with sulfate anions, distinguishing it from the anhydrous salt (density 2.44 g/cm³) and from octahedrally coordinated magnesium sulfate hexahydrate [2]. The tetrahydrate is freely soluble in water (40.0 g/100 mL at 20 °C, 54.3 g/100 mL at 60 °C) but practically insoluble in ethanol, and is classified as stable under ambient storage conditions [3][4]. Commercial grades are routinely available from major suppliers at 99.99% purity (metals basis), reflecting its established role as a high-purity intermediate for beryllium oxide ceramics, beryllium salt synthesis, and chemical reagent applications .

Beryllium Sulfate Tetrahydrate vs. Chloride, Nitrate, and Hydroxide


Although beryllium chloride, nitrate, hydroxide, and sulfate all serve as beryllium-ion sources, their physicochemical handling characteristics and thermal decomposition pathways diverge dramatically, making generic interchange technically unsound. Beryllium chloride is highly hygroscopic and deliquescent, absorbing atmospheric moisture to form a tetrahydrate while evolving heat and releasing corrosive HCl upon hydrolysis [1]. Beryllium nitrate tetrahydrate melts at merely 60.5 °C and decomposes directly at 142 °C, releasing NOₓ fumes without ever yielding a stable anhydrous intermediate, which precludes its use in processes requiring controlled stepwise dehydration [2]. In contrast, beryllium sulfate tetrahydrate is a stable, non-hygroscopic crystalline solid that dehydrates in discrete, predictable steps (tetrahydrate → dihydrate at ~110 °C → anhydrous at 400 °C → BeO at 550–600 °C), enabling precise thermal programming for ceramic BeO powder synthesis and high-purity beryllium intermediate production [3][4]. These differences in air-stability, thermal behavior, and decomposition by-product chemistry constitute concrete, quantifiable grounds for compound-specific procurement rather than class-level substitution.

Differentiation Evidence for Beryllium Sulfate Tetrahydrate


Ambient Stability and Non-Hygroscopic Nature

Beryllium sulfate tetrahydrate is classified as a stable, non-hygroscopic, colorless tetragonal crystalline solid under ambient conditions [1]. In direct contrast, beryllium chloride is explicitly described as 'very deliquescent' and 'hygroscopic,' absorbing moisture from air to form BeCl₂·4H₂O while simultaneously evolving heat and hydrolyzing to release corrosive HCl [2]. Beryllium nitrate trihydrate/tetrahydrate is likewise characterized as a 'hygroscopic solid' that gradually deliquesces upon exposure to atmospheric moisture [3]. This fundamental difference means that BeSO₄·4H₂O can be weighed in standard laboratory air without the dry-box or argon-atmosphere precautions mandatory for BeCl₂ and Be(NO₃)₂·xH₂O, directly reducing procedural complexity and improving stoichiometric reproducibility in synthetic workflows.

Air-stability Hygroscopicity Weighing accuracy Procurement-grade handling

Stepwise Thermal Dehydration to BeO

Beryllium sulfate tetrahydrate undergoes a well-defined, three-stage thermal decomposition sequence: (1) loss of 2 H₂O at ~110 °C to form the dihydrate, (2) complete dehydration to anhydrous BeSO₄ at 400 °C, and (3) decomposition of the anhydrous sulfate to BeO + SO₃ at 550–600 °C [1][2]. This stepwise pathway permits precise temperature-programmed calcination for tailoring BeO crystallite size and morphology. In stark contrast, beryllium nitrate tetrahydrate melts at only 60.5 °C and decomposes directly at 142 °C, releasing NOₓ and H₂O without passing through a stable anhydrous nitrate phase; the decomposition product is beryllium hydroxide, not beryllium oxide, necessitating further high-temperature treatment to obtain BeO [3]. The sulfate route thus provides >400 °C of operational temperature window (400–600 °C) for controlled BeO formation, whereas the nitrate route offers no stable intermediate window.

Thermal decomposition BeO precursor Ceramic processing Controlled calcination

Aqueous Solubility and Fractional Crystallization

Beryllium sulfate tetrahydrate exhibits a moderate, temperature-dependent aqueous solubility of 40.0 g/100 mL at 20 °C and 54.3 g/100 mL at 60 °C, which increases to 82.8 g/100 mL at 100 °C [1]. This moderate solubility profile facilitates fractional crystallization as a purification strategy: a saturated solution at 30 °C contains 30.5% BeSO₄ by weight, rising to 65.2% at 111 °C, providing a large solubility gradient for impurity rejection [2]. In comparison, beryllium nitrate displays an excessively high solubility of 108 g/100 mL at 20 °C, making fractional crystallization less effective for removing trace metal impurities [3]. The sulfate's controlled solubility has been exploited industrially; a documented solvent extraction purification process successfully treated 15 pounds of beryllium sulfate tetrahydrate spiked with various impurities, converting the purified product to ammonium beryllium fluoride of high purity after three batch cycles [4].

Solubility Purification Crystallization Process chemistry

High-Purity Commercial Availability

Beryllium sulfate tetrahydrate is routinely stocked by multiple reputable chemical suppliers at 99.99% purity (metals basis), including Thermo Scientific Chemicals (formerly Alfa Aesar), Noah Chemicals, Aladdin Scientific, and CymitQuimica . The 'metals basis' designation means that the assay accounts for metallic impurity content relative to the beryllium fraction, rather than total mass including water of hydration, which is critical for applications where trace transition-metal contamination (e.g., Fe, Cu, Ni) must be minimized. While beryllium chloride and beryllium nitrate are also available at 99.99% purity from specialty suppliers, their hygroscopic/deliquescent nature compromises the reliability of this specification upon container opening and repeated use [1]. The stability of BeSO₄·4H₂O under ambient conditions ensures that the certified purity at the time of packaging is maintained throughout the product's shelf life during routine laboratory use, a claim that cannot be made with equal confidence for the hygroscopic chloride or nitrate forms.

High purity Metals basis Procurement specification Quality assurance

Decomposition By-Product Safety Profile

Upon thermal decomposition to BeO, beryllium sulfate tetrahydrate releases SO₃ (and SO₂/O₂ at higher temperatures), which, while acidic, is less corrosive to standard furnace materials (alumina, quartz, stainless steel) than the decomposition products of beryllium nitrate or beryllium chloride [1]. Specifically, beryllium nitrate decomposition releases NOₓ gases (primarily NO₂) and nitric acid vapor, which are highly corrosive to metallic furnace components and require specialized scrubbing infrastructure [2]. Beryllium chloride hydrolyzes in the presence of moisture during heating, evolving HCl gas that aggressively corrodes most metals, including stainless steel [3]. In contrast, the sulfate decomposition pathway produces SO₃, which can be managed with standard acid-gas scrubbing and is compatible with quartz and alumina furnace tubes commonly used in ceramic processing laboratories. This difference directly impacts the total cost of ownership for calcination equipment and the frequency of furnace maintenance.

Decomposition chemistry Furnace compatibility Process safety Ceramic calcination

Application Scenarios for Beryllium Sulfate Tetrahydrate


Ceramic-Grade BeO Powder Synthesis

For laboratories and pilot lines producing BeO ceramic powders for high-thermal-conductivity electronic substrates, beryllium sulfate tetrahydrate is the preferred precursor because its stepwise dehydration (110 °C → dihydrate, 400 °C → anhydrous, 550–600 °C → BeO) provides a >150 °C stable intermediate window for programmed temperature ramping, enabling control over crystallite size and agglomeration [1]. In contrast, beryllium nitrate decomposes abruptly at 142 °C to Be(OH)₂ without a stable anhydrous phase, and beryllium chloride releases corrosive HCl during heating, damaging furnace infrastructure [2][3]. The sulfate route additionally benefits from moderate solubility (40–54 g/100 mL) that permits pre-calcination purification by fractional crystallization to reduce trace metal content .

High-Purity Intermediate Production via Solvent Extraction

Procurement of 99.99% metals-basis beryllium sulfate tetrahydrate is indicated when the end-use is nuclear-grade or electronic-grade beryllium compounds (e.g., ammonium beryllium fluoride, high-purity Be metal). The established solvent extraction process documented by Grinstead and Surls (1967) explicitly uses beryllium sulfate tetrahydrate as the starting material, exploiting its non-hygroscopic stability and predictable solution chemistry with EDTA complexation to achieve impurity rejection at the ppm level [1]. The compound's moderate solubility and stable crystalline form enable precise gravimetric preparation of extraction feed solutions without the weighing uncertainties caused by moisture uptake in hygroscopic alternatives [2].

Analytical Standard Preparation with Long-Term Stability

In analytical chemistry laboratories requiring beryllium standard solutions or solid reference materials, beryllium sulfate tetrahydrate offers a distinct procurement advantage: its non-hygroscopic, stable crystalline nature ensures that the certified 99.99% metals-basis purity remains valid after repeated container openings under ambient laboratory conditions [1]. This is in contrast to beryllium chloride and beryllium nitrate solids, whose deliquescent/hygroscopic character leads to progressive moisture absorption and potential hydrolysis, altering the effective beryllium content per unit mass and compromising the accuracy of gravimetrically prepared standard solutions [2]. Storage at ambient temperature, as specified by Thermo Scientific, further simplifies laboratory logistics [3].

Anion-Compatible Beryllium Salt Synthesis

For downstream synthesis of beryllium compounds where chloride or nitrate counter-ions are incompatible (e.g., in processes involving silver-catalyzed reactions, electrochemical systems sensitive to halide corrosion, or where NOₓ off-gassing during subsequent thermal treatment is prohibited), beryllium sulfate tetrahydrate is the appropriate procurement choice. Its decomposition yields SO₃, which is manageable with standard acid-gas scrubbing and does not introduce the corrosive HCl or toxic NOₓ hazards associated with chloride or nitrate starting materials [1][2]. This application scenario is particularly relevant in regulated industrial environments with strict workplace emission limits for nitrogen oxides and hydrogen chloride.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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